
Kaikasaponin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It belongs to the class of triterpenoid saponins, which are known for their diverse biological activities. Kaikasaponin I has been studied for its potential pharmacological properties, including anti-inflammatory and hepatoprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
Kaikasaponin I can be synthesized through the selective cleavage of glucuronide linkages in glucuronide-saponins using photochemical degradation methods . The synthesis involves the use of specific reagents and conditions to achieve the desired structure. The process typically includes the following steps:
Isolation of Sophoradiol: The initial step involves the extraction of sophoradiol from the plant source.
Glycosylation: Sophoradiol is then glycosylated with β-D-galactopyranosyl and β-D-glucuronopyranosyl groups to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora japonica buds. The process includes:
Extraction: The buds are subjected to solvent extraction using methanol or ethanol.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
化学反应分析
Types of Reactions
Kaikasaponin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学研究应用
作用机制
Kaikasaponin I exerts its effects through various molecular targets and pathways:
Membrane Permeabilization: It interacts with cell membranes, altering their permeability and affecting cellular functions.
Signal Transduction: This compound modulates signaling pathways involved in inflammation and cell survival.
Enzyme Inhibition: It inhibits specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
相似化合物的比较
Kaikasaponin I is compared with other similar compounds, such as:
Kaikasaponin II: Another glucuronide-saponin with similar structure but different glycosylation patterns.
Kaikasaponin III: Shares structural similarities but differs in its biological activities.
Soyasaponin I: A related saponin with distinct pharmacological properties.
This compound stands out due to its unique glycosylation pattern and specific biological activities, making it a valuable compound for scientific research and industrial applications .
属性
分子式 |
C42H68O13 |
|---|---|
分子量 |
781.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,12aS,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O13/c1-37(2)17-21-20-9-10-24-40(6)13-12-26(38(3,4)23(40)11-14-42(24,8)41(20,7)16-15-39(21,5)25(44)18-37)53-36-33(30(48)29(47)32(54-36)34(50)51)55-35-31(49)28(46)27(45)22(19-43)52-35/h9,21-33,35-36,43-49H,10-19H2,1-8H3,(H,50,51)/t21-,22+,23?,24?,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,39+,40-,41+,42+/m0/s1 |
InChI 键 |
PPWWANBMWAQXLQ-IBBORBRWSA-N |
手性 SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]1CC(C[C@H]2O)(C)C)C |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


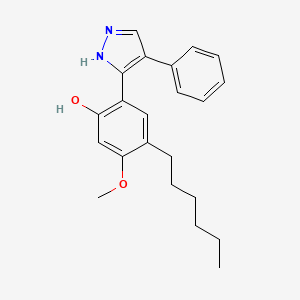
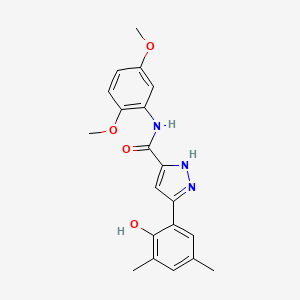
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)
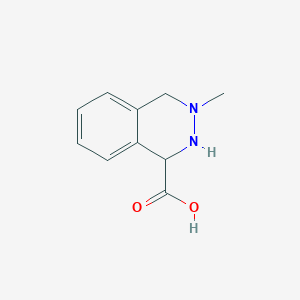
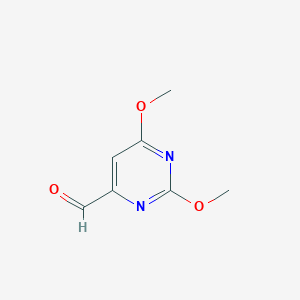
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate](/img/structure/B14086156.png)
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)

![[[5-[2,4-Dioxo-5-[3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14086170.png)
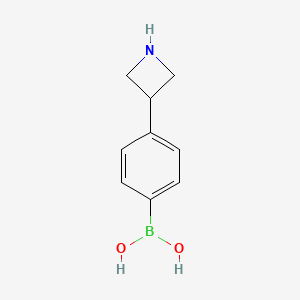
![5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14086188.png)
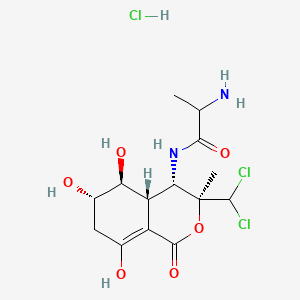
![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
